4-Nitro-p-terphenyl
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 4-Nitro-p-terphenyl has been explored through various methods. For instance, Kumari et al. (2023) described the synthesis of 4-(tert-Butyl)-4-nitro-1,1-biphenyl, which, while not directly 4-Nitro-p-terphenyl, showcases methods applicable to its synthesis. The compound was characterized using spectroscopic and X-ray diffraction techniques, highlighting the importance of crystalline structure analysis in understanding the properties of such molecules (Kumari et al., 2023). Yue (2002) reported on the synthesis of 4-Carboxy-p-terphenyl from p-terphenyl, demonstrating a different functionalization approach that could be adapted for nitration (Yue, 2002).
Molecular Structure Analysis
The molecular structure of derivatives similar to 4-Nitro-p-terphenyl has been examined through computational and crystallographic methods. The studies by Kumari et al. (2023) using DFT and HF methods provide insights into the electronic structure and reactivity of the molecule, highlighting the impact of the nitro group on the molecule's electronic properties (Kumari et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving 4-Nitro-p-terphenyl derivatives often exploit the reactivity of the nitro group. The catalytic cleavage of p-nitrophenyl picolinate by metal complexes highlights the potential of nitro-substituted compounds in catalysis and their reactivity in specific chemical environments (Yan et al., 2002).
Physical Properties Analysis
The physical properties of 4-Nitro-p-terphenyl and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The study by Kumari et al. (2023) on 4-(tert-Butyl)-4-nitro-1,1-biphenyl provides valuable data on the crystal system and unit cell parameters, offering insight into the solid-state properties of these compounds (Kumari et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are significantly influenced by the nitro group in 4-Nitro-p-terphenyl. The work by Yan et al. (2002) demonstrates the interaction of nitro-substituted compounds with metal complexes, indicating the potential chemical behavior of 4-Nitro-p-terphenyl in various chemical environments (Yan et al., 2002).
Scientific Research Applications
Scintillator Material : 4-Nitro-p-terphenyl is involved in the synthesis of sexiphenyl, which can be used as a scintillator material (Nozaki, Tamura, Harada, & Saito, 1960).
Electrowetting Applications : Terarylene molecules, including derivatives of 4-Nitro-p-terphenyl, show crucial influence on the electrowetting properties of polycrystalline gold, useful in micro-fluidics (Casalini et al., 2015).
Pharmacokinetics Studies : 4-Nitro-p-terphenyl is used in a HPLC method for quantitation of 4-nitrophenol and its conjugates, providing insights into drug metabolism (Almási, Fischer, & Perjési, 2006).
Photochemical Research : Studies on photolysis of Phenyl N-tert-butylnitrone, a spin trap in free radical research, indicate the formation of nitric oxide, hinting at potential photochemical applications of nitro compounds like 4-Nitro-p-terphenyl (Chamulitrat et al., 1993).
Dynamic Cage Effects Study : Research using 4-Nitro-p-terphenyl derivatives to study probe rotational dynamics in glass formers like ortho-terphenyl offers valuable insights into molecular dynamics (Earle, Mościcki, Polimeno, & Freed, 1997).
Nonlinear Optical Properties : Fluorinated terphenyl compounds, including derivatives of 4-Nitro-p-terphenyl, exhibit significant third-order nonlinear optical properties, making them potential candidates for optoelectronic applications (Adeel et al., 2021).
Antiapoptotic Properties : Certain terphenyl derivatives, including those with nitro groups, have been found to exhibit cell protective activity, opening avenues for their use in biomedical applications (Simoni et al., 2008).
Safety And Hazards
4-Nitro-p-terphenyl is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
1-(4-nitrophenyl)-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-19(21)18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMGNSJGTWWGJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145897 | |
Record name | 1,1':4',1''-Terphenyl, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-p-terphenyl | |
CAS RN |
10355-53-0 | |
Record name | 4-Nitro-p-terphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10355-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-1,1':4',1''-terphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010355530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10355-53-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506434 | |
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Record name | 1,1':4',1''-Terphenyl, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-1,1':4':1'-terphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-NITRO-1,1':4',1''-TERPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O992334O9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Citations
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